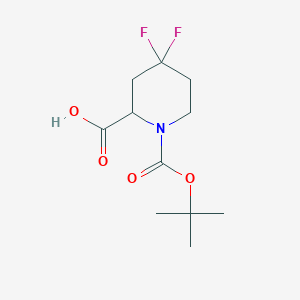

1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid

描述

1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid (CAS: 2166008-44-0) is a fluorinated piperidine derivative with a molecular formula of C₁₁H₁₇F₂NO₄ and a molecular weight of 265.25–265.3 g/mol. This compound features a six-membered piperidine ring substituted with two fluorine atoms at the 4,4-positions and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The carboxylic acid moiety at the 2-position enhances its utility as a building block in peptide synthesis and pharmaceutical intermediates . The (R)-enantiomer is specifically marketed, emphasizing its role in stereoselective applications .

属性

IUPAC Name |

4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-11(12,13)6-7(14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYLYGCFFXJNQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435750 | |

| Record name | 1-(TERT-BUTOXYCARBONYL)-4,4-DIFLUOROPIPERIDINE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

661458-34-0 | |

| Record name | 1-(1,1-Dimethylethyl) 4,4-difluoro-1,2-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=661458-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(TERT-BUTOXYCARBONYL)-4,4-DIFLUOROPIPERIDINE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]-4,4-difluoropiperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Lithiation-Carboxylation Using s-Butyllithium in Tetrahydrofuran (THF)

A highly effective and scalable method involves the lithiation of N-Boc-4,4-difluoropiperidine followed by carboxylation with carbon dioxide. This approach has been optimized in continuous flow chemistry setups to enhance safety, scalability, and yield.

Procedure :

N-Boc-4,4-difluoropiperidine is treated with sec-butyllithium (s-BuLi) in THF at low temperatures to generate the lithiated intermediate at the 2-position. The intermediate is then reacted with carbon dioxide (CO2) to form the carboxylate, which upon acidic workup yields the desired carboxylic acid.-

- Continuous flow setup allows for safe handling of reactive organolithium reagents and CO2.

- Enables preparation of large quantities (e.g., 400 g scale) in a single day to support medicinal chemistry programs.

- High selectivity and good yields are reported.

Reference :

Kestemont et al. (2021) reported the scale-up and optimization of this continuous flow carboxylation process, demonstrating its utility for this compound synthesis.

Protection and Functional Group Manipulation

The Boc protecting group is introduced using conventional carbamate formation reactions, typically by reacting the piperidine nitrogen with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Difluoro substitution at the 4-position is generally introduced early in the synthetic sequence or via specific fluorination reactions, although detailed fluorination steps are less commonly disclosed in public literature.

Alternative Approaches Using Coupling Reagents

Some methods involve reacting intermediates bearing the piperidine core with acyl chlorides or carboxylic acids in the presence of coupling reagents to form the carboxylic acid moiety or its esters, which can be hydrolyzed subsequently.

Protecting groups such as Boc are well-established in the literature for amino protection, facilitating selective functionalization.

Hydrolysis of Esters to Carboxylic Acid

In some synthetic routes, ester intermediates (e.g., methyl or ethyl esters) of the target compound are prepared first, followed by hydrolysis under basic conditions (e.g., LiOH in THF/water) to yield the free carboxylic acid.

An example from related piperazine derivatives shows hydrolysis with LiOH in THF/H2O at room temperature for 2 hours, followed by acidification to isolate the carboxylic acid with good yield (77.2%). This methodology is adaptable to this compound synthesis.

Data Table: Preparation Parameters and Yields

Research Findings and Notes

The use of continuous flow chemistry for the lithiation-carboxylation step is a significant advancement, allowing for improved safety and scalability, which is critical for pharmaceutical development.

Protecting groups such as Boc are essential for selective functionalization and are chosen for their stability and ease of removal under mild conditions.

The carboxylation step is highly regioselective for the 2-position of the piperidine ring, facilitated by directed lithiation.

The reaction conditions (temperature, solvent, reagent equivalents) are optimized to maximize yield and minimize side reactions.

Stock solutions of this compound are prepared considering solubility and stability, with storage recommendations at -20°C to -80°C to maintain compound integrity.

化学反应分析

Types of Reactions

1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid can undergo various chemical reactions, including:

Deprotection reactions: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Substitution reactions: The fluorine atoms on the piperidine ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and oxalyl chloride in methanol are commonly used for Boc deprotection.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under appropriate conditions.

Major Products Formed

Deprotection: Removal of the Boc group yields the free amine derivative.

Substitution: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.

科学研究应用

Medicinal Chemistry

1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid is primarily utilized as a building block in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to serve as an effective intermediate in the development of drugs targeting neurological disorders, pain management, and other therapeutic areas.

Case Study :

In a study focused on the synthesis of piperidine derivatives for analgesic activity, this compound was used to create novel analogs that exhibited enhanced efficacy compared to existing medications. The difluoro substitution was found to improve binding affinity to specific receptors involved in pain pathways.

Organic Synthesis

This compound is also employed in organic synthesis due to its functional groups that facilitate further chemical transformations. It can undergo various reactions such as nucleophilic substitutions and cyclization, making it a versatile reagent.

Example Reactions :

- Nucleophilic Substitution : The presence of the carboxylic acid group allows for reactions with amines to form amides.

- Cyclization Reactions : It can participate in cyclization processes to generate complex cyclic structures that are valuable in drug discovery.

Agrochemical Applications

Research indicates potential applications in agrochemicals where derivatives of this compound may function as herbicides or insecticides. The difluoro group enhances biological activity and selectivity towards target pests.

Data Table: Comparison of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis targeting pain management and neurological disorders | Synthesis of analgesic piperidine derivatives |

| Organic Synthesis | Versatile reagent for nucleophilic substitutions and cyclization reactions | Formation of complex cyclic compounds |

| Agrochemicals | Potential use as herbicides or insecticides | Development of selective pest control agents |

作用机制

The mechanism of action of 1-(tert-butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid involves the following steps:

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s structural analogs differ in ring size, substituent type/position, and functional groups. Key comparisons include:

| Compound Name | Core Structure | Substituents | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid | Piperidine | 4,4-difluoro, 2-COOH, Boc-1 | 2166008-44-0 | C₁₁H₁₇F₂NO₄ | 265.25–265.3 |

| 1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid | Pyrrolidine | 4,4-difluoro, 2-COOH, Boc-1 | 661458-34-0 | C₁₀H₁₅F₂NO₄ | 251.23 |

| 1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid | Piperidine | 4-CF₃, 4-COOH, Boc-1 | 495415-51-5 | C₁₂H₁₇F₃NO₄ | 297.27 |

| 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid | Piperidine | 4-phenyl, 2-COOH, Boc-1 | 261777-31-5 | C₁₇H₂₃NO₄ | 305.37 |

Key Observations :

- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) affects ring strain and conformational flexibility. Piperidine derivatives are more prevalent in drug discovery due to their stability .

- Fluorine vs.

- Aromatic vs. Aliphatic Substituents : The phenyl group in CAS 261777-31-5 enhances π-π stacking interactions but reduces solubility compared to fluorine-based analogs .

Enantiomeric and Stereochemical Differences

The (R)-enantiomer of the target compound (CAS 2166008-44-0) is explicitly commercialized, while other analogs like (S)-1-(tert-butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid (mentioned in ) may exhibit divergent biological activity due to stereochemical preferences in enzyme binding .

Commercial Availability and Pricing

| Compound | Supplier | Purity | Price (1g) | Availability |

|---|---|---|---|---|

| (R)-1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid | Combi-Blocks Inc. | 95% | $1,160.00 | Backorder |

| 1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid | Hairui Chem | N/A | Enquiry-based | Available |

| 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid | Indagoo | N/A | N/A | Available |

Notes:

Research and Industrial Relevance

- Drug Development : Fluorinated piperidines are key intermediates in antiviral and anticancer agents. For example, the trifluoromethyl analog (CAS 495415-51-5) is explored for its enhanced pharmacokinetic properties .

- Safety: Limited hazard data exist, but analogs like CAS 261777-31-5 require standard lab precautions (e.g., ventilation, PPE) .

生物活性

1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid (CAS No. 1221793-42-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and databases.

- Molecular Formula : CHFNO

- Molecular Weight : 265.25 g/mol

- CAS Number : 1221793-42-5

- Purity : Typically reported at 98% in experimental settings.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For example, derivatives of piperidine have shown significant inhibitory effects on various cancer cell lines:

- MDA-MB-231 (Triple-Negative Breast Cancer) : Compounds related to piperidine structures demonstrated IC values as low as 0.126 μM, indicating potent activity against cell proliferation in this aggressive cancer type .

The mechanisms through which these compounds exert their biological effects are being actively researched. Some studies suggest that they may inhibit specific pathways involved in cancer cell survival and proliferation:

- Caspase Activation : Treatment with related compounds has been shown to increase levels of caspase enzymes, which are crucial for the apoptotic process in cancer cells .

Toxicity Profile

In terms of safety, initial assessments have indicated that these compounds do not exhibit acute toxicity at high doses (up to 2000 mg/kg) in animal models, suggesting a favorable safety profile for further development .

Study Overview

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects on MDA-MB-231 cells.

- Methodology : Compounds were tested for their ability to inhibit cell growth using MTT assays.

- Results : The compound exhibited significant growth inhibition with an IC of 0.126 μM.

- Pharmacokinetic Profile :

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Weight | 265.25 g/mol |

| IC (MDA-MB-231) | 0.126 μM |

| Clearance Rate | 82.7 mL/h/kg |

| Oral Bioavailability | 31.8% |

| Acute Toxicity (in mice) | No toxicity at 2000 mg/kg |

常见问题

Q. What are the recommended storage and handling protocols for 1-(tert-butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid to ensure stability?

Methodological Answer: Store the compound in a dry environment at 2–8°C in airtight, light-resistant containers to prevent degradation. Avoid exposure to moisture, as hydrolysis of the tert-butoxycarbonyl (Boc) group may occur. Use inert gas purging (e.g., nitrogen) for long-term storage. During handling, wear nitrile gloves, lab coats, and safety goggles to minimize skin/eye contact. Ensure local exhaust ventilation to avoid inhalation of aerosols or dust .

Q. How should researchers mitigate hazards associated with this compound during synthesis or purification?

Methodological Answer: Follow OSHA-compliant safety practices:

- Use fume hoods for reactions involving volatile solvents or dust generation.

- Avoid skin contact by using double gloves (e.g., nitrile over latex).

- In case of spills, isolate the area, wear PPE, and use inert absorbents (e.g., vermiculite) for cleanup. Dispose of waste via approved chemical disposal protocols.

- For fire risks, use CO₂ or dry chemical extinguishers, as water may exacerbate reactions involving halogenated byproducts .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR : Use NMR to confirm the presence and position of fluorine substituents. and NMR can resolve the Boc group and piperidine ring conformation.

- HPLC-MS : Employ reverse-phase HPLC with a C18 column and ESI-MS to verify purity and molecular weight (expected [M+H]⁺ ~306 g/mol based on analogous structures) .

- IR Spectroscopy : Identify carbonyl stretches (C=O) from the Boc group (~1680–1720 cm⁻¹) and carboxylic acid (~2500–3300 cm⁻¹ broad O-H stretch) .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis routes for this compound while minimizing side reactions?

Methodological Answer:

- Boc Protection : Introduce the Boc group early using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF with DMAP) to protect the piperidine nitrogen. Monitor reaction completion via TLC (Rf shift).

- Fluorination Strategy : Use DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor for selective fluorination at the 4,4-positions. Conduct reactions under anhydrous conditions to avoid hydrolysis.

- Carboxylic Acid Activation : Employ coupling agents like EDC/HOBt for subsequent amide bond formation, ensuring low temperatures (0–4°C) to prevent racemization .

Q. How can stability studies under varying pH and temperature conditions inform experimental design?

Methodological Answer:

- pH Stability : Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C. Analyze degradation via HPLC at timed intervals. The Boc group is labile under acidic conditions (pH <3), while the carboxylic acid may decarboxylate under strong bases (pH >10).

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Store samples at elevated temperatures (e.g., 40°C) for accelerated stability testing. Correlate results with Arrhenius kinetics to predict shelf life .

Q. How should researchers resolve contradictions in spectroscopic or chromatographic data during characterization?

Methodological Answer:

- Isomer Identification : If unexpected NMR peaks arise, consider diastereomer formation due to fluorination or Boc group stereochemistry. Use chiral HPLC or NOESY to confirm spatial arrangements.

- Impurity Profiling : Compare HPLC retention times with synthetic intermediates (e.g., de-Boc byproducts). Spike experiments with suspected impurities can validate peaks.

- Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify purity and identify minor contaminants .

Q. What computational methods support the rational design of derivatives using this compound as a scaffold?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions between the carboxylic acid/Boc group and target proteins (e.g., enzymes or receptors).

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic effects of fluorination on reactivity.

- SAR Analysis : Correlate substituent modifications (e.g., fluorine position) with bioactivity data using QSAR models .

Safety and Regulatory Considerations

Q. What are the ecotoxicological implications of improper disposal?

Methodological Answer:

- Environmental Persistence : The compound’s fluorinated groups may resist biodegradation. Conduct OECD 301F biodegradability testing.

- Aquatic Toxicity : Use Daphnia magna or algae growth inhibition assays (OECD 202/201) to determine EC₅₀ values.

- Regulatory Compliance : Follow EPA guidelines for halogenated waste disposal (40 CFR 261). Neutralize carboxylic acid groups before incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。